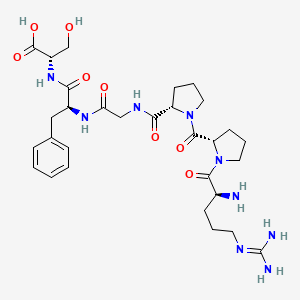
ブラジキニン (1-6)
説明
Bradykinin (1-6) is a useful research compound. Its molecular formula is C30H45N9O8 and its molecular weight is 659.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bradykinin (1-6) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bradykinin (1-6) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
COVID-19 と炎症性疾患
ブラジキニンは炎症反応において重要な役割を果たし、特に COVID-19 の文脈で注目されています。血管透過性の調節と炎症の仲介に関与しており、これは COVID-19 および関連する合併症の進行における重要な因子です。 ブラジキニンシグナル伝達による IL-6、IL-1β、IL-8、IL-2 などのサイトカインの上昇は、線維症や心血管の問題につながる可能性があり、これは COVID-19 の重症例でよく見られます .
血管透過性と血流
強力な血管作動性ペプチドとして、ブラジキニン (1-6) は末梢循環において血管拡張を引き起こし、動脈の緊張を低下させ、血流を増加させます。 この機能は、血圧の制御や血漿の血管外遊出を促進することにより炎症反応に寄与するなど、さまざまな生理的および病理的状態において不可欠です .
炎症反応経路
ブラジキニンは、炎症反応経路に関連するカリクレイン-キニン系 (KKS) の主要な仲介物質です。血管透過性におけるさまざまな機能を仲介し、血栓症と血液凝固を含む。 炎症状態では、ブラジキニンは血液から組織への細胞の移動を促進し、免疫応答に不可欠なマスト細胞やマクロファージなどのさまざまな細胞を活性化します .
分子イメージング
ブラジキニン受容体 B1 および B2 は、分子イメージング剤にとって有望な標的です。これらの薬剤は、炎症、慢性疼痛、血管症、神経症、肥満、糖尿病、癌など、さまざまな疾患における受容体の発現を可視化および定量化するために使用できます。 ブラジキニン受容体の分子イメージングは、治療的介入のガイダンスとなり、個別化医療アプローチに貢献する可能性があります .
疼痛管理
ブラジキニン B1 および B2 受容体は、傷害受容体の活性化に関与し、疼痛管理の標的となり得ます。ブラジキニン誘導シグナル伝達により、しばしば疼痛に関連する炎症性状態につながる可能性があります。 したがって、ブラジキニン受容体の活性を調節することは、新しい鎮痛薬の開発戦略となり得ます .
治療標的
さまざまなシグナル伝達経路と疾患状態への関与を考えると、ブラジキニンとその受容体は、治療的に非常に価値があります。 これらの受容体をアゴナイズまたはアンタゴナイズする戦略は、特定の心血管疾患、炎症性疾患、および一部の癌など、ブラジキニンシグナル伝達が乱れた疾患の治療のために開発することができます .
作用機序
Target of Action
Bradykinin (1-6) primarily targets the Bradykinin Receptor B2 (B2R) . B2R is a G protein-coupled receptor (GPCR) that is coupled with different subunits of G proteins . The receptor is involved in various signaling mechanisms and plays a crucial role in mediating diverse functions in vascular permeability, including thrombosis and blood coagulation .
Mode of Action
Bradykinin (1-6) interacts with its primary target, B2R, to initiate a signaling cascade of downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT . This interaction also leads to the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol, and Ca2+ ions .
Biochemical Pathways
The activation of B2R by Bradykinin (1-6) affects several biochemical pathways. It induces the release of nitric oxide, prostacyclin, endothelium-derived hyperpolarizing factor (EDHF), and tissue plasminogen activator . These substances exert diverse physiological actions on the cardiovascular system, including the regulation of vascular tone and local blood flow to organs, coagulation, fibrinolysis, and water–electrolyte balance .
Pharmacokinetics
It is known that bradykinin is a potent, short-lived vasoactive peptide . It is released in the body by a metabolic modification from precursors, which are pharmacologically active .
Result of Action
The activation of B2R by Bradykinin (1-6) results in several molecular and cellular effects. It causes arterioles to dilate via the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor, leading to increased blood flow . It also makes veins constrict, leading to leakage into capillary beds due to the increased pressure in the capillaries . Furthermore, it activates excessive pro-inflammatory cytokines, including IL-6, IL-1β, IL-8, and IL-2 .
Action Environment
The action of Bradykinin (1-6) can be influenced by various environmental factors. For instance, during inflammatory conditions such as asthma, it promotes cellular movement from blood to tissues and activates mast cells, fibroblasts, macrophages, and smooth muscles of organs . Moreover, the signaling of Bradykinin is implicated in various conditions such as chronic pain, vasculopathy, obesity, neuropathy, diabetes, and cancer .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N9O8/c31-19(9-4-12-34-30(32)33)27(44)39-14-6-11-23(39)28(45)38-13-5-10-22(38)26(43)35-16-24(41)36-20(15-18-7-2-1-3-8-18)25(42)37-21(17-40)29(46)47/h1-3,7-8,19-23,40H,4-6,9-17,31H2,(H,35,43)(H,36,41)(H,37,42)(H,46,47)(H4,32,33,34)/t19-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJRNQYAYGIHLF-VUBDRERZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N9O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















